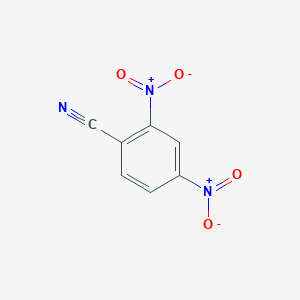

2,4-二硝基苯甲腈

描述

2,4-Dinitrobenzonitrile is a chemical compound that may be used to synthesize N′-hydroxy-2,4-dinitrobenzimidamide . It is formed as one of the reaction products from the elimination reactions of (E)-2,4-dinitrobenzaldehyde O-aryloximes .

Synthesis Analysis

(E)-2,4-Dinitrobenzonitrile is obtained from the reaction between (E)-2,4-dinitrobenzaldehyde O-benzoyloxime with i-Pr2NH in methylcyanide .Molecular Structure Analysis

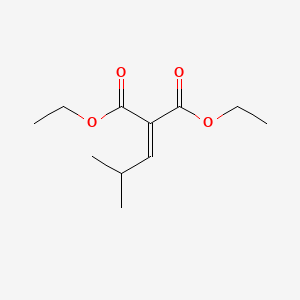

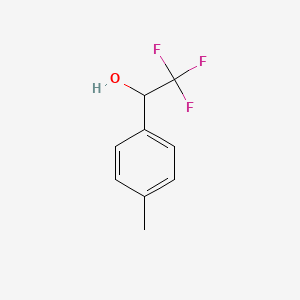

The molecular formula of 2,4-Dinitrobenzonitrile is C7H3N3O4 . The average mass is 193.116 Da and the monoisotopic mass is 193.012360 Da .Chemical Reactions Analysis

2,4-Dinitrobenzonitrile is formed as one of the reaction products from the elimination reactions of (E)-2,4-dinitrobenzaldehyde O-aryloximes .Physical And Chemical Properties Analysis

2,4-Dinitrobenzonitrile has a density of 1.6±0.1 g/cm3, a boiling point of 395.1±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.5±3.0 kJ/mol, and the flash point is 192.8±25.1 °C . The index of refraction is 1.616, and the molar refractivity is 43.4±0.4 cm3 . It has 7 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .科学研究应用

化学反应和络合物形成

2,4-二硝基苯甲腈因其参与各种化学反应而受到研究。例如,它在芳香亲核取代反应中经历单电子转移,形成迈森海默络合物,最终生成 2,4-二硝基苯甲酰胺和 2,4-二硝基苯酚离子 (Bacaloglu 等人,1992 年)。类似地,对 3,5-二硝基苯甲腈和 3,5-二硝基苯三氟化物的研究表明,它们与各种亲核试剂形成了迈森海默型 σ-络合物,表明在 2 和 4 位具有潜在的反应性 (Foreman 和 Foster,1969 年)。

催化和合成应用

2,4-二硝基苯甲腈在消除反应中发挥作用,在某些条件下参与 2,4-二硝基苯甲酰胺和芳氧基的形成,证明了其在合成化学中的用途 (Cho 等人,1998 年)。该化合物还用于制备其他化合物,例如 2-氟-5-硝基苯甲腈 (Wilshire,1967 年)。

溶剂效应和光谱学

光化学产生的 2,4-二硝基苄基碳负离子的吸收光谱的溶剂效应已得到研究,显示光谱因所用溶剂而有显着差异,这对于理解该化合物在不同环境中的行为至关重要 (McClelland 和 Steenken,1987 年)。

在传感和吸附中的应用

2,4-二硝基苯甲腈已用于开发新型传感器。一项研究展示了使用芘功能化共聚物检测挥发性硝基芳香族化合物,显示了 2,4-二硝基苯甲腈在传感应用中的潜力 (Burattini 等人,2009 年)。此外,其在改性颗粒活性炭上的吸附特性也已得到研究,表明其在环境应用中的作用 (Boddu 等人,2009 年)。

作用机制

Target of Action

It’s known that this compound is used as a building block in organic synthesis .

Mode of Action

It’s known that this compound is formed as one of the reaction products from the elimination reactions of (e)-2,4-dinitrobenzaldehyde o-aryloximes .

Result of Action

As a building block in organic synthesis, it’s likely that its effects are largely dependent on the specific reactions and compounds it is involved in .

属性

IUPAC Name |

2,4-dinitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUDEOWPXBMDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339144 | |

| Record name | 2,4-Dinitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dinitrobenzonitrile | |

CAS RN |

4110-33-2 | |

| Record name | 2,4-Dinitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4110-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dinitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main reactions 2,4-dinitrobenzonitrile undergoes in the presence of nucleophiles?

A1: 2,4-Dinitrobenzonitrile readily reacts with nucleophiles, leading to diverse products depending on the reaction conditions and the nucleophile involved.

- Cyanide ions: In DMSO-rich media, 2,4-dinitrobenzonitrile reacts with excess cyanide to produce two isomeric nitro-dicyanophenols, highlighting the unusual ability of cyanide to substitute a ring hydrogen atom. [] This reaction is thought to proceed through anionic adducts and radical intermediates. []

- Methoxide ions: In methanol, the reaction with methoxide initially leads to a reversible attack at the cyano group forming a solvate, and irreversible substitution of a nitro group. Subsequently, the solvate is converted to substitution products. []

- Hydroxide ions: In water or water-DMSO mixtures, hydroxide reacts with 2,4-dinitrobenzonitrile to form the 5-Meisenheimer complex, which then yields a mixture of 2,4-dinitrobenzamide and 2,4-dinitrophenoxide ion. Notably, the ratio of amide to phenoxide increases with increasing hydroxide concentration. []

Q2: What is the significance of cyano substitution in the mutagenic activity of nitroanilines?

A2: Studies have shown that cyano substitution significantly enhances the mutagenicity of nitroanilines, as observed in the Ames test. For instance, 2,6‐dicyano‐4‐nitroaniline and 2‐cyano‐4‐nitroaniline (CNNA; 2‐amino‐5‐nitrobenzonitrile) exhibit potent mutagenicity compared to unsubstituted nitroanilines, which are weak mutagens. [] This "cyano effect" is likely related to the structure of cyanonitroaniline-DNA adducts and the involvement of enzymes like nitroreductase and acetyl CoA: arylamine N-acetyltransferase in the activation of nitroaromatic compounds. []

Q3: How can 2,4-dinitrobenzonitrile be synthesized?

A3: One method for synthesizing 2,4-dinitrobenzonitrile involves the reaction of stabilized phosphorus ylides with nitrogen dioxide. When the ylide contains a benzoyl group, such as in the case of (E)-2,4-dinitrobenzylidenetriphenylphosphorane (ylide 18 in the study), the reaction with excess nitrogen dioxide in dichloromethane at room temperature yields 2,4-dinitrobenzonitrile. [] This reaction also produces triphenylphosphine oxide and benzoic acid as byproducts. []

Q4: What insights into the reaction mechanism of (E)-2,4-dinitrobenzaldehyde O-aryloximes were gained through kinetic studies?

A4: Kinetic studies of (E)-2,4-dinitrobenzaldehyde O-aryloximes elimination reactions, promoted by various bases in ethanol, revealed a second-order kinetic behavior with Bronsted β values between 0.55 and 0.75 and |βlg| values between 0.39 and 0.48. [] These findings, coupled with the observation of a positive interaction coefficient (pxy), strongly support an E2 elimination mechanism for this reaction. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1296475.png)

![2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1296487.png)